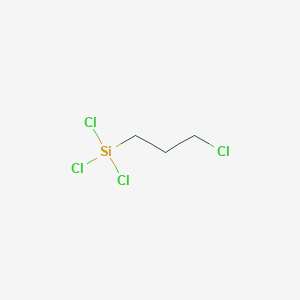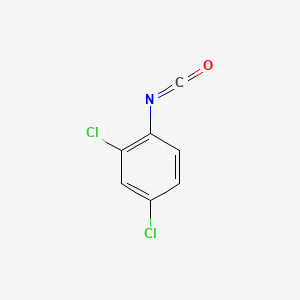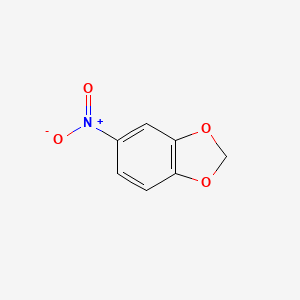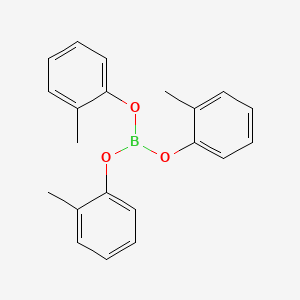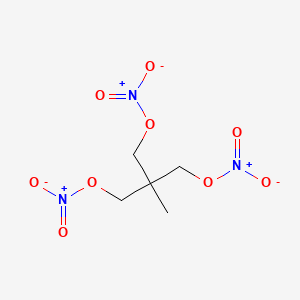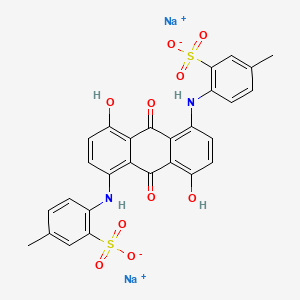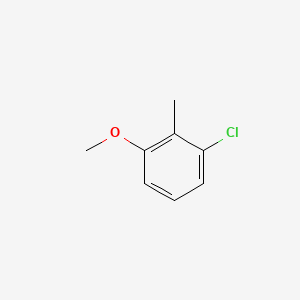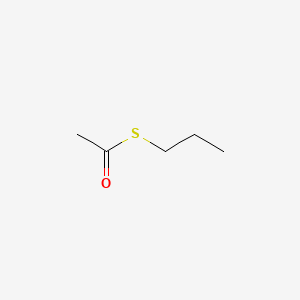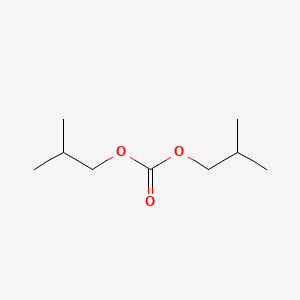
Diisobutyl carbonate
説明
Diisobutyl carbonate (DIBC) is a colorless, transparent liquid with a slightly sweet smell. It is an ester that is used as a solvent, a plasticizer, and a coupling agent. DIBC has attracted attention in recent years due to its unique properties and potential applications in various fields.
科学的研究の応用
Carbon Capture and Sequestration
- Scientific Field: Environmental Chemistry .
- Application Summary: Diisobutyl carbonate is used in the development of new chemistry for enhanced carbon capture . This is necessary to tackle global climate change resulting from anthropogenic carbon dioxide (CO2) emissions .
- Methods of Application: The process involves the use of ionic liquid and metal–organic framework sorbents which can give rise to capture products that are not favourable for aqueous amines, including carbamic acids, carbamate–carbamic acid adducts, metal bicarbonates, alkyl carbonates, and carbonic acids .
- Results or Outcomes: These new CO2 binding modes may offer advantages including higher sorption capacities and lower regeneration energies .
Detection of Diisobutyl Phthalate
- Scientific Field: Analytical Chemistry .
- Application Summary: Diisobutyl carbonate is used in the development of a chemiluminescent enzyme immunoassay (CL-ELISA) for the determination of diisobutyl phthalate in water and food .
- Methods of Application: The process involves the use of luminol, which is oxidized with hydrogen peroxide in the presence of p-iodophenol as an enhancer . Rabbit anti-DiBP polyclonal antibodies were generated and tested with the synthesized hapten–protein conjugate .
- Results or Outcomes: The developed chemiluminescent ELISA has a detection limit of 1.8 ng/mL; the operating range was 5.0–170.8 ng/mL at a content of 10% methanol in the assay medium . The assay was successfully applied to detect diisobutyl phthalate in lettuce leaves, seafood, and water .
Green Chemicals
- Scientific Field: Green Chemistry .
- Application Summary: Diisobutyl carbonate is considered a “green chemical” due to its moderate toxicity and biodegradability . It is used in the synthesis of dialkyl carbonates .
- Methods of Application: The synthesis of dialkyl carbonates is derived from CO or CO2 in a variety of phosgene-free processes .
- Results or Outcomes: Dialkyl carbonates have unique physicochemical properties and versatility as reagents . They are used as fuel additives, solvents, and reaction intermediates (i.e., alkylating and carbonylating agents) .
Plasticizers
- Scientific Field: Polymer Chemistry .
- Application Summary: Diisobutyl carbonate can be used in the production of plasticizers .
- Methods of Application: The specific methods of application in this field can vary widely depending on the specific type of plasticizer being produced .
- Results or Outcomes: The use of diisobutyl carbonate in the production of plasticizers can result in products with improved properties such as flexibility, durability, and workability .
Synthesis of Organic Compounds
- Scientific Field: Organic Chemistry .
- Application Summary: Diisobutyl carbonate is used in the synthesis of various organic compounds . It is particularly useful in the synthesis of dialkyl carbonates .
- Methods of Application: The synthesis of dialkyl carbonates is derived from CO or CO2 in a variety of phosgene-free processes .
- Results or Outcomes: Dialkyl carbonates are important organic compounds and chemical intermediates with the label of “green chemicals” due to their moderate toxicity, biodegradability for human health and environment .
Plasticizers
- Scientific Field: Polymer Chemistry .
- Application Summary: Diisobutyl carbonate can be used in the production of plasticizers .
- Methods of Application: The specific methods of application in this field can vary widely depending on the specific type of plasticizer being produced .
- Results or Outcomes: The use of diisobutyl carbonate in the production of plasticizers can result in products with improved properties such as flexibility, durability, and workability .
特性
IUPAC Name |
bis(2-methylpropyl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-7(2)5-11-9(10)12-6-8(3)4/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXXZMDJQLPQPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060236 | |
| Record name | Carbonic acid, bis(2-methylpropyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diisobutyl carbonate | |
CAS RN |
539-92-4 | |
| Record name | Diisobutyl carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=539-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbonic acid, bis(2-methylpropyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diisobutyl carbonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4009 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbonic acid, bis(2-methylpropyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carbonic acid, bis(2-methylpropyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisobutyl carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.938 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARBONIC ACID, BIS(2-METHYLPROPYL) ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UN7NR8B1XJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



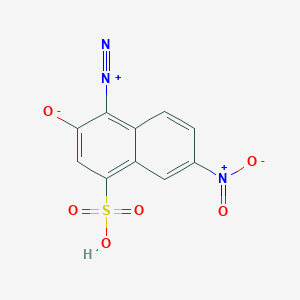
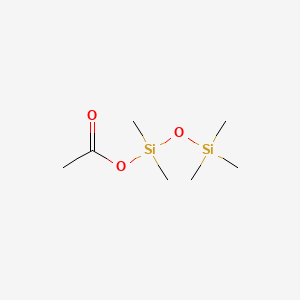
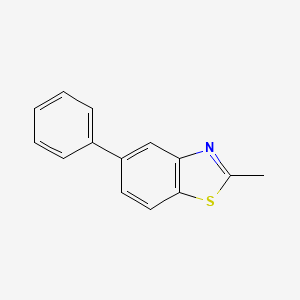
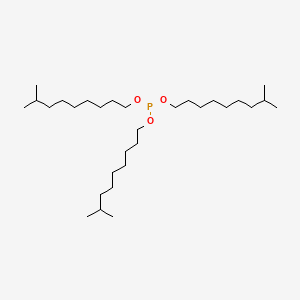
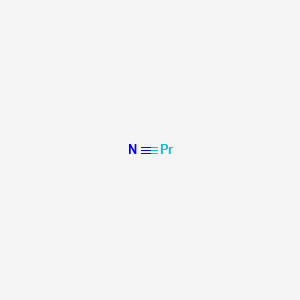
![Acetamide, N-[3-[(2-cyanoethyl)amino]-4-methoxyphenyl]-](/img/structure/B1580855.png)
